Lipophilicity and Membrane Permeability
The experimental/calculated LogP of 5‑iodo‑2‑methoxyphenyl 4‑methyl benzenesulfonate is 4.46, placing it in a lipophilicity range favorable for passive membrane permeation while still permitting aqueous solubility for in vitro assays . In contrast, the 5‑bromo analog (5‑bromo‑2‑methoxyphenyl 4‑methyl benzenesulfonate) is estimated to have a LogP ≈ 3.9 based on fragment‑constant methods, a difference of ~0.5 log units that can translate to a 3‑ to 5‑fold change in partition coefficient and significantly alter cellular uptake and tissue distribution [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.46 (ChemSrc, 2024) |
| Comparator Or Baseline | 5‑Bromo‑2‑methoxyphenyl 4‑methyl benzenesulfonate (estimated LogP ≈ 3.9) |
| Quantified Difference | ΔLogP ≈ +0.56 units (target more lipophilic by a factor of ~3.6 in partition coefficient) |
| Conditions | Calculated via fragment‑based method; comparator value is a class‑level estimate, not an experimentally measured datum. |
Why This Matters
Procurement decisions for ADME‑sensitive programs must account for lipophilicity, as a ΔLogP of 0.5 can substantially shift a compound’s pharmacokinetic profile and its behavior in cell‑based assays.
- [1] Leo, A.; Hansch, C.; Elkins, D. Chem. Rev. 1971, 71, 525‑616. (Fragment constants for aromatic halogen substitution; LogP difference for I vs Br is ~0.5–0.6 units.) View Source
